molecular formula C17H17N5O3S B7181724 N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide

Cat. No.: B7181724
M. Wt: 371.4 g/mol
InChI Key: ARXQKKJYIBMSCJ-UHFFFAOYSA-N
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Description

N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is a complex organic compound that features a benzoxazole ring, a piperazine ring, and a thiazole ring

Properties

IUPAC Name

N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-11(23)18-16-19-13(10-26-16)15(24)21-6-8-22(9-7-21)17-20-12-4-2-3-5-14(12)25-17/h2-5,10H,6-9H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXQKKJYIBMSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the benzoxazole and thiazole intermediates. The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst . The thiazole ring can be synthesized using a similar approach with appropriate starting materials.

The final step involves the coupling of the benzoxazole and thiazole intermediates with piperazine and acetamide groups. This can be achieved using coupling reagents such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(1,3-benzoxazol-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]acetamide is unique due to its combination of benzoxazole, piperazine, and thiazole rings, which may confer enhanced biological activity and specificity compared to simpler compounds.

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